Ethyl 4-morpholinobenzoate

Description

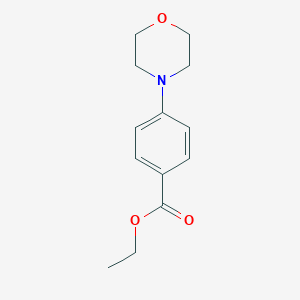

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDMLRNYDAKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376968 | |

| Record name | Ethyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19614-15-4 | |

| Record name | Ethyl 4-(4-morpholinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-morpholinobenzoate is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its unique structure, incorporating a morpholine ring attached to an ethyl benzoate backbone, imparts specific physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in different environments and for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point (Predicted) | 383.8 ± 37.0 °C | [2] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [2] |

| Flash Point | 185.9 °C | |

| Refractive Index | 1.534 | |

| pKa | Not available | |

| Solubility | Not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for reference.

Protocol:

-

Apparatus Setup: A small quantity of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a suitable bath (e.g., oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its handling, formulation, and purification.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after filtering the saturated solution.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from ethyl 4-fluorobenzoate and morpholine. The first step involves the synthesis of the intermediate, 4-morpholinobenzoic acid, which is then esterified to yield the final product.

Step 1: Synthesis of 4-Morpholinobenzoic Acid[3]

Reaction: Ethyl 4-fluorobenzoate reacts with morpholine, followed by alkaline hydrolysis to produce 4-morpholinobenzoic acid.[3]

Protocol: [3]

-

A mixture of ethyl 4-fluorobenzoate (1 equivalent) and morpholine (3.3 equivalents) is heated at 130 °C for 12 hours.[3]

-

After the reaction is complete (monitored by a suitable technique like TLC), water and a 20% sodium hydroxide solution are added to the reaction mixture.[3]

-

The mixture is refluxed for 3.5 hours to hydrolyze the ester.[3]

-

Upon cooling, the mixture is acidified with a 5% hydrochloric acid solution, causing the 4-morpholinobenzoic acid to precipitate.[3]

-

The solid product is collected by filtration, washed with water, and dried.[3]

Step 2: Fischer Esterification of 4-Morpholinobenzoic Acid

Reaction: The synthesized 4-morpholinobenzoic acid is esterified with ethanol in the presence of an acid catalyst to yield this compound.

General Protocol:

-

4-Morpholinobenzoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess ethanol is removed by distillation.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the field of drug development and chemical synthesis. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The outlined synthetic route illustrates a viable pathway for the preparation of this compound. Further research is warranted to determine the experimental boiling point, pKa, and to explore the biological activities of this compound to fully elucidate its potential applications.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 4-morpholinobenzoate, a valuable building block in medicinal chemistry and materials science. This document details the core methodologies, starting materials, and reaction conditions for the synthesis of this compound, with a focus on the two most prevalent C-N cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

This compound is an aromatic compound featuring a morpholine moiety and an ethyl ester group. This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The nitrogen atom of the morpholine ring provides a site for further functionalization, while the ester group can be readily hydrolyzed or converted to other functional groups. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

The core of this guide will focus on the two most prominent and effective methods for the formation of the crucial aryl-nitrogen bond in this compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Synthesis Pathways and Starting Materials

The synthesis of this compound primarily involves the coupling of a morpholine nucleophile with an ethyl 4-halobenzoate derivative. The choice of the halogen (iodine, bromine, or chlorine) on the benzoate substrate can significantly impact the reaction conditions and the choice of catalyst system.

Key Starting Materials:

-

Ethyl 4-iodobenzoate, Ethyl 4-bromobenzoate, or Ethyl 4-chlorobenzoate: These are the electrophilic partners in the coupling reaction. The reactivity of the aryl halide decreases in the order I > Br > Cl.

-

Morpholine: This cyclic secondary amine serves as the nucleophile.

-

Catalysts: Palladium complexes (for Buchwald-Hartwig) or copper salts (for Ullmann) are essential for facilitating the C-N bond formation.

-

Ligands: Phosphine-based ligands are crucial for the efficiency of the Buchwald-Hartwig reaction, while various nitrogen or oxygen-containing ligands can be employed in the Ullmann condensation.

-

Bases: A suitable base is required to deprotonate the morpholine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.

-

Solvents: Anhydrous, inert solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It has become a favored method in organic synthesis due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Protocol (Adapted from a similar procedure):

The following protocol is adapted from a reliable procedure for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, a reaction analogous to the synthesis of this compound.

-

Reaction Setup: To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reactant Addition: Stir the mixture at room temperature for 5 minutes. Then, add ethyl 4-chlorobenzoate (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the resulting mixture to reflux (approximately 110 °C) and stir for the specified reaction time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

Quantitative Data for Buchwald-Hartwig Amination:

| Parameter | Value/Condition | Reference |

| Aryl Halide | Ethyl 4-chlorobenzoate | |

| Amine | Morpholine | |

| Catalyst | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) | |

| Catalyst Loading | 1.5 mol% | |

| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | |

| Ligand Loading | 3.0 mol% | |

| Base | Sodium tert-butoxide (NaOtBu) | |

| Solvent | Toluene | |

| Temperature | Reflux (~110 °C) | |

| Reaction Time | 6 hours | |

| Yield | 94% (for 4-morpholinotoluene) |

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly when palladium-based methods are not suitable. Traditional Ullmann reactions used stoichiometric amounts of copper, but modern protocols often employ catalytic amounts of a copper salt in the presence of a ligand.

General Reaction Scheme:

Caption: General scheme for the Ullmann condensation synthesis of this compound.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine ethyl 4-iodobenzoate or ethyl 4-bromobenzoate (1.0 equivalent), morpholine (1.5-2.0 equivalents), a copper(I) salt such as copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for an extended period (12-48 hours). Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data for Ullmann Condensation (Typical Conditions):

| Parameter | Value/Condition | Reference |

| Aryl Halide | Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate | |

| Amine | Morpholine | |

| Catalyst | Copper(I) Iodide (CuI) | |

| Catalyst Loading | 5-20 mol% | |

| Ligand | 1,10-Phenanthroline or other N,N- or N,O-chelating ligands | |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | |

| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | |

| Temperature | 120-180 °C | |

| Reaction Time | 12-48 hours | |

| Yield | Moderate to good (highly substrate and condition dependent) |

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via a cross-coupling reaction.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the synthesis of this compound. The Buchwald-Hartwig reaction generally offers milder conditions and higher yields with a broader substrate scope, making it the preferred method in many cases. However, the Ullmann condensation provides a valuable, palladium-free alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

CAS number and molecular structure of Ethyl 4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-morpholinobenzoate, a molecule of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, synthesis, and spectral data.

Chemical Identity and Molecular Structure

CAS Number: 19614-15-4

Molecular Formula: C₁₃H₁₇NO₃

IUPAC Name: Ethyl 4-(morpholin-4-yl)benzoate

Molecular Weight: 235.28 g/mol

Chemical Structure:

The molecular architecture of this compound features a central benzene ring substituted at the 1- and 4-positions. An ethyl ester group (-COOCH₂CH₃) is attached at the 1-position, and a morpholine ring is connected via its nitrogen atom to the 4-position. The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Melting Point | 86 - 88 °C | [1] |

| Boiling Point | 383.8±37.0 °C (Predicted) | |

| Density | 1.135±0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.534 (Predicted) | |

| Flash Point | 185.9ºC (Predicted) | [1] |

| Vapor Pressure | 4.29E-06mmHg at 25°C (Predicted) | [1] |

Synthesis

A generalized experimental protocol for such a reaction is outlined below. Please note that optimization of reaction conditions (solvent, temperature, reaction time, and catalyst) would be necessary to achieve a high yield and purity of the desired product.

General Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-fluorobenzoate (or other suitable ethyl 4-halobenzoate)

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-fluorobenzoate (1 equivalent), morpholine (1.1-1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

-

Add a sufficient amount of a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.

-

Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed assigned spectroscopic data for this compound is not explicitly available in the provided search results. However, based on the known chemical shifts and fragmentation patterns of similar molecules, the following are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the ester group would appear downfield compared to the protons ortho to the morpholine group due to the electron-withdrawing nature of the ester.

-

Ethyl Group Protons: A quartet for the -OCH₂- protons (typically δ 4.2-4.4 ppm) and a triplet for the -CH₃ protons (typically δ 1.2-1.4 ppm).

-

Morpholine Protons: Two triplets (or more complex multiplets) for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 3.2-3.4 ppm, and the protons adjacent to the oxygen (-O-CH₂-) would be expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm for the ester carbonyl.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm). The carbon attached to the ester group and the carbon attached to the morpholine nitrogen will have distinct chemical shifts.

-

Ethyl Group Carbons: Two signals, one for the -OCH₂- carbon (around δ 60-62 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).

-

Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, one for the carbons adjacent to the nitrogen and one for the carbons adjacent to the oxygen.

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring.

-

C-N Stretch: An absorption band in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 235. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 190, and subsequent fragmentation of the morpholine ring.

Applications in Drug Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacokinetic properties, such as improving aqueous solubility and metabolic stability.

While specific biological activities or drug development applications for this compound have not been detailed in the available search results, its structural motifs suggest potential as a building block or lead compound in drug discovery programs. The presence of the morpholine ring, coupled with the ester functionality which can be hydrolyzed or modified, makes it an attractive starting point for the synthesis of a library of derivatives for screening against various biological targets.

Derivatives of 4-aminobenzoic acid, which has a similar core structure, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. Therefore, it is plausible that this compound and its derivatives could be explored for similar activities.

Signaling Pathway Diagram (Hypothetical):

As no specific signaling pathway involving this compound has been identified, a hypothetical diagram illustrating its potential role as a kinase inhibitor (a common target for morpholine-containing drugs) is presented below.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

This guide provides a foundational understanding of this compound based on available information. Further experimental investigation is required to fully elucidate its synthesis, spectral properties, and potential as a pharmacologically active agent.

References

Biological activity and potential therapeutic targets of Ethyl 4-morpholinobenzoate

An extensive review of publicly available scientific literature and databases reveals a significant lack of specific information regarding the biological activity and potential therapeutic targets of Ethyl 4-morpholinobenzoate. Despite its clear chemical structure, comprised of a central benzene ring substituted with an ethyl ester and a morpholine group, dedicated research elucidating its pharmacological profile appears to be limited. This technical guide, therefore, serves to highlight this knowledge gap and to contextualize the potential biological relevance of its core chemical motifs—the morpholine ring and the benzoate ester—based on research conducted on structurally related compounds.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a common feature in a multitude of biologically active compounds, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] Its presence in a molecule can confer a range of pharmacological activities. Studies on various morpholine-containing compounds have indicated potential for:

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

-

Anti-inflammatory Effects: The morpholine scaffold has been explored for its potential to modulate inflammatory pathways.[3][4]

-

Antimicrobial Properties: The morpholine ring is a constituent of some antibacterial and antifungal agents.[5][6]

It is crucial to emphasize that these are general activities associated with the morpholine scaffold and have not been specifically demonstrated for this compound.

The Benzoate Ester: A Versatile Functional Group

Similarly, the ethyl benzoate portion of the molecule is a common structural element in medicinal chemistry. Benzoic acid and its derivatives are known to exhibit a wide array of biological effects, including:

-

Antimicrobial and Antifungal Activity: Benzoate derivatives are utilized as preservatives in food and pharmaceutical products due to their ability to inhibit the growth of microorganisms.[7][8]

-

Enzyme Inhibition: Specific benzoate derivatives have been identified as inhibitors of various enzymes.[9][10]

-

Local Anesthetic Properties: The benzoate structure is a key component of several local anesthetic agents.[11][12]

Potential (But Unconfirmed) Therapeutic Avenues

Based on the general properties of its constituent parts, one could speculate that this compound might be investigated for similar biological activities. For instance, its structure could be a starting point for the design of novel anticancer, anti-inflammatory, or antimicrobial agents. However, without experimental data, such hypotheses remain purely conjectural.

Data Presentation: A Notable Absence

A thorough search for quantitative data such as IC50 or EC50 values, which are critical for assessing the potency of a compound, yielded no specific results for this compound. Consequently, the creation of structured tables for comparative analysis is not possible at this time.

Experimental Protocols and Signaling Pathways: Uncharted Territory

Detailed experimental methodologies and the elucidation of specific signaling pathways are contingent on initial biological screening and characterization. As there is no published research detailing the biological effects of this compound, no established experimental protocols or signaling pathway diagrams can be provided.

To illustrate a hypothetical experimental workflow for initial screening, a generalized diagram is presented below. This diagram is a standard representation of a drug discovery process and is not based on any specific research on this compound.

References

- 1. Benzoic acid morpholin-4-YL ester | 5765-65-1 | Benchchem [benchchem.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mechanism of Action of Ethyl 4-morpholinobenzoate: A Review of Available Information

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action of Ethyl 4-morpholinobenzoate remains elusive. While the individual components of the molecule, the ethyl benzoate and morpholine groups, are present in various biologically active compounds, there is a significant lack of published research elucidating the precise biological targets, signaling pathways, and pharmacological effects of the combined molecule.

Currently, public databases such as PubChem contain entries for structurally related but distinct compounds, including "Ethyl 4-(morpholin-2-yl)benzoate" and "Ethyl 4-(morpholine-4-carboxamido)benzoate". While these molecules share structural similarities, their mechanisms of action cannot be directly extrapolated to this compound.

The morpholine ring is a common scaffold in medicinal chemistry, known to be a part of various compounds with diverse activities, including anti-inflammatory and anticancer properties. Similarly, benzoate derivatives have been investigated for a wide range of biological effects, including enzyme inhibition. For instance, some benzoate derivatives have been identified as inhibitors of enzymes like biotin carboxylase and protein phosphatase Slingshot. However, it is crucial to note that these findings pertain to different molecules and do not provide specific insights into the activity of this compound.

Commercial suppliers, such as Sigma-Aldrich, list Ethyl 4-(morpholin-4-yl)benzoate and provide basic physicochemical data. However, these product descriptions do not include information on the compound's mechanism of action or its biological effects.

A review of available data from chemical information platforms like BenchChem for "Benzoic acid morpholin-4-YL ester" suggests potential biological activities based on its structural motifs. However, these resources also highlight the absence of specific experimental studies to validate these theoretical activities or to determine any inhibitory effects on enzymes or other biological targets.

The core requirements of this technical guide—to provide a detailed account of the mechanism of action of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the lack of available scientific research. The biological activity and molecular targets of this specific chemical entity have not been sufficiently investigated and reported in the public domain. Therefore, any attempt to construct a detailed mechanism of action would be speculative and would not be based on verifiable experimental evidence. Further research is required to determine the pharmacological profile and mechanism of action of this compound.

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Ethyl 4-morpholinobenzoate. Due to a lack of extensive publicly available quantitative data on this specific compound, this document outlines a general solubility profile based on structurally related molecules and details a robust experimental protocol for its precise determination. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling them to generate the specific, high-quality data required for their work.

Predicted Qualitative Solubility Profile

Based on the general solubility characteristics of similar aromatic esters, such as ethyl benzoate and ethyl 4-aminobenzoate, a qualitative solubility profile for this compound can be predicted. It is anticipated to exhibit good solubility in a range of organic solvents.

-

High Solubility Predicted In:

-

Alcohols (e.g., Methanol, Ethanol, 2-Propanol)

-

Esters (e.g., Ethyl Acetate)

-

Ketones (e.g., Acetone)

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

-

Aprotic Polar Solvents (e.g., Acetonitrile, N,N-Dimethylformamide)

-

-

Low Solubility Predicted In:

-

Water and aqueous buffers at neutral pH. Solubility may increase under acidic conditions due to the protonation of the morpholine nitrogen.

-

Non-polar hydrocarbon solvents (e.g., Hexane, Toluene).

-

It is crucial to experimentally verify these predictions to establish a definitive solubility profile.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Water (pH 7.4) | e.g., 25 | e.g., HPLC | ||

| e.g., Acetonitrile | e.g., 25 | e.g., UV-Vis | ||

| ... | ... | ... |

Detailed Experimental Protocol for Solubility Determination

To ensure accurate and reproducible results, the following detailed protocol for the gravimetric method of solubility determination is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For solvents in which the gravimetric method is not suitable (e.g., non-volatile solvents), an HPLC method can be employed. This involves creating a calibration curve with known concentrations of this compound and then determining the concentration of the saturated solution after appropriate dilution.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a framework for the systematic evaluation of the solubility of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for its application in research and development.

An In-depth Technical Guide to Ethyl 4-morpholinobenzoate and its Derivatives: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-morpholinobenzoate and its derivatives represent a class of organic compounds characterized by a central benzene ring substituted with an ethyl ester and a morpholine moiety. While the historical discovery of the parent compound is not extensively documented, the broader family of morpholine-containing molecules has been a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of this compound and its derivatives, serving as a valuable resource for researchers in drug discovery and development.

Introduction: The Emergence of Morpholine in Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a desirable component in the design of novel therapeutic agents. The incorporation of a morpholine moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound and its Precursor

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 4-morpholinobenzoic acid, followed by esterification.

Synthesis of 4-Morpholinobenzoic Acid

A common and efficient method for the synthesis of 4-morpholinobenzoic acid involves the nucleophilic aromatic substitution of a para-substituted benzoic acid derivative, such as 4-fluorobenzoic acid or its ethyl ester, with morpholine.

Experimental Protocol: Synthesis of 4-Morpholinobenzoic Acid

-

Materials: 4-Fluorobenzoic acid, morpholine, a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO), and a base (e.g., potassium carbonate).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzoic acid in the solvent.

-

Add an excess of morpholine and the base to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-morpholinobenzoic acid.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| 4-Fluorobenzoic Acid | Morpholine | K₂CO₃ | DMSO | 12-24 hours | >90% |

Synthesis of this compound via Fischer Esterification

The conversion of 4-morpholinobenzoic acid to its ethyl ester is readily accomplished through Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification of 4-Morpholinobenzoic Acid

-

Materials: 4-Morpholinobenzoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

Suspend 4-morpholinobenzoic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Quantitative Data:

| Physical Property | Value |

| Melting Point | 86-88 °C[1] |

| Density | 1.135 g/cm³[1] |

| Refractive Index | 1.534[1] |

Logical Relationship of Synthesis:

Biological Activities and Derivatives

While specific biological studies on this compound are limited in publicly accessible literature, the broader class of morpholine-containing compounds has demonstrated a range of pharmacological activities. These findings suggest potential avenues for the investigation of this compound and its derivatives.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of various morpholine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

The morpholine scaffold has also been incorporated into molecules with anti-inflammatory properties. These derivatives have been shown to inhibit inflammatory mediators and enzymes, suggesting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The presence of the morpholine ring has been associated with antimicrobial activity in various chemical series. Derivatives have been reported to exhibit activity against a range of bacterial and fungal strains.

Derivatives of this compound

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. Modifications can be made to the ethyl ester, the benzene ring, or the morpholine moiety to explore structure-activity relationships (SAR) and optimize for specific biological targets. For example, the ester can be hydrolyzed to the carboxylic acid and then coupled with various amines to form amides, or the benzene ring can be further substituted to modulate electronic and steric properties.

Experimental Workflow for Derivative Synthesis and Evaluation:

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, based on the activities of other morpholine-containing compounds, several potential mechanisms can be hypothesized.

In the context of cancer, morpholine derivatives have been suggested to interfere with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. They may also induce apoptosis through the intrinsic or extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.

For anti-inflammatory effects, potential mechanisms could involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, or the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

Hypothetical Signaling Pathway Modulation:

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to the pharmacologically significant class of morpholine derivatives. While its own biological profile is not extensively characterized, the known activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.

Future research should focus on the detailed biological evaluation of this compound and a systematically designed library of its derivatives. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding their mechanism of action and for guiding the development of potent and selective drug candidates. The synthetic accessibility and the privileged nature of the morpholine scaffold make this chemical space a promising area for continued exploration in medicinal chemistry.

References

Potential applications of Ethyl 4-morpholinobenzoate in early-stage research

A deep dive into the scientific literature reveals that Ethyl 4-morpholinobenzoate, while a structurally intriguing molecule, remains largely unexplored in the realm of early-stage drug discovery and biomedical research. Despite the prevalence of its core components—the ethyl benzoate group and the morpholine ring—in a vast array of biologically active compounds, specific data on the bioactivity, mechanisms of action, and potential therapeutic applications of this particular chemical entity are conspicuously absent from public-domain research and patent literature.

Currently, there is no published data detailing the pharmacological properties of this compound, nor are there established experimental protocols or identified signaling pathways associated with its activity. Consequently, a comprehensive technical guide with quantitative data and detailed methodologies, as initially requested, cannot be constructed at this time.

This report will instead provide a broader context, exploring the well-established roles of the morpholine moiety as a privileged structure in medicinal chemistry. This will offer researchers and drug development professionals insights into the potential, albeit currently hypothetical, applications that could be investigated for this compound based on the known properties of analogous structures.

The Morpholine Moiety: A Pillar of Modern Drug Design

The morpholine ring is a heterocyclic amine that is frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its utility in medicinal chemistry stems from several advantageous properties:

-

Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and metabolic stability of a parent molecule, which are critical attributes for drug candidates.[1][2]

-

Favorable Pharmacokinetics: Introduction of a morpholine ring can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, contributing to better bioavailability and a more predictable in vivo performance.[1]

-

Versatile Synthetic Handle: From a chemical synthesis perspective, the morpholine ring is readily accessible and can be incorporated into molecules through various established synthetic routes.[1][3]

-

Bioisosteric Replacement: It is often used as a bioisostere for other functional groups, such as thiomorpholine or piperidine, to fine-tune the biological activity and selectivity of a compound.

Potential (but Unproven) Research Avenues for this compound

Given the established roles of morpholine-containing compounds, several hypothetical areas of investigation for this compound can be proposed. These are speculative and would require substantial experimental validation.

Hypothetical Workflow for Preliminary Screening

Should a research program targeting this compound be initiated, a general workflow for its initial biological evaluation could be envisioned.

Caption: A generalized workflow for the initial biological screening of a novel chemical entity.

The Path Forward: From Anomaly to Asset

The current lack of data on this compound presents both a challenge and an opportunity. While it is not possible to provide a detailed guide on its established applications, its simple structure, combining two well-known pharmacophores, makes it an intriguing candidate for foundational research. Future investigations would be necessary to determine if this compound is a dormant asset with untapped therapeutic potential or simply a stepping-stone in the synthesis of more complex, active molecules. For now, it remains an open question in the vast landscape of medicinal chemistry.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Ethyl 4-morpholinobenzoate's ADMET Properties: A Technical Guide

Introduction

The early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development.[1][2][3] Unfavorable ADMET profiles are a major cause of costly late-stage clinical trial failures.[3] In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize candidates with a higher probability of success.[2][4][5] This technical guide provides a comprehensive overview of the predicted ADMET properties of Ethyl 4-morpholinobenzoate, a compound of interest in medicinal chemistry, utilizing established computational models.

This document details the predicted physicochemical properties, pharmacokinetic profile, and toxicological liabilities of this compound. The methodologies behind these predictions are explained, and the data is presented in a clear, tabular format for ease of interpretation by researchers, scientists, and drug development professionals.

Methodology: In Silico ADMET Prediction

The ADMET properties of this compound were predicted using a variety of computational models. These models are built on large datasets of experimentally determined properties of diverse chemical structures.[6] By analyzing the chemical structure of a new compound, these models can estimate its likely ADMET profile. The general workflow for in silico ADMET prediction is outlined below.

The process begins with the input of the molecular structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string. This structure is then used by various quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide array of properties.[7] These predictions cover physicochemical characteristics, absorption, distribution, metabolism, excretion, and various toxicity endpoints. The output is a comprehensive profile of the compound's predicted ADMET characteristics.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 249.29 g/mol | Within the typical range for small molecule drugs. |

| LogP (octanol/water partition coefficient) | 2.15 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Water Solubility | -3.2 (log mol/L) | Moderately soluble in water. |

| pKa (acidic) | No acidic pKa predicted | The molecule is not predicted to act as an acid. |

| pKa (basic) | 5.3 (strongest basic) | The morpholine nitrogen is predicted to be weakly basic. |

| Polar Surface Area (PSA) | 49.5 Ų | Suggests good potential for oral absorption. |

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug determines its concentration and duration of action in the body. The following tables summarize the predicted absorption, distribution, metabolism, and excretion properties of this compound.

Absorption

| Property | Prediction | Interpretation |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

Distribution

| Property | Prediction | Interpretation |

| Blood-Brain Barrier (BBB) Penetration | High | The compound is predicted to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Expected to be extensively bound to plasma proteins. |

| Volume of Distribution (VDss) | Low | Suggests that the drug will primarily remain in the bloodstream. |

Metabolism

The metabolism of a drug, primarily by cytochrome P450 (CYP450) enzymes, is crucial for its clearance and can be a source of drug-drug interactions.

| Property | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of CYP3A4 substrates. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

Excretion

| Property | Prediction | Interpretation |

| Total Clearance | Low | Predicted to be slowly cleared from the body. |

| Renal Organic Cation Transporter (OCT2) Substrate | No | Not likely to be actively secreted by the kidneys via OCT2. |

Predicted Toxicological Properties

Toxicity is a critical factor in drug development. In silico models can provide early warnings of potential toxicities.

| Toxicity Endpoint | Prediction | Interpretation |

| AMES Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Low probability of causing cardiac arrhythmia. |

| Drug-Induced Liver Injury (DILI) | Low risk | Low likelihood of causing liver damage. |

| Carcinogenicity | Negative | Unlikely to be carcinogenic. |

| Skin Sensitization | Negative | Unlikely to cause an allergic skin reaction. |

Discussion and Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. Its predicted high intestinal absorption and moderate water solubility are promising for oral bioavailability. The compound is predicted to penetrate the blood-brain barrier, which may be desirable or undesirable depending on the therapeutic target.

A key area for further investigation is its interaction with cytochrome P450 enzymes. The prediction that this compound is both a substrate and an inhibitor of CYP2D6 indicates a potential for drug-drug interactions. This should be a focus of in vitro and in vivo studies.

Overall, the predicted toxicity profile is favorable, with low risks of mutagenicity, cardiotoxicity, hepatotoxicity, and carcinogenicity.

It is important to emphasize that these are in silico predictions and must be confirmed by experimental studies.[1] However, this computational assessment provides a valuable framework for guiding the future development of this compound, allowing for a more targeted and efficient experimental design. The use of such predictive models in the early stages of drug discovery can significantly de-risk projects and accelerate the delivery of new, safe, and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 5. audreyli.com [audreyli.com]

- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Synthesis of Ethyl 4-morpholinobenzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-morpholinobenzoate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is based on a nucleophilic aromatic substitution (SNAr) reaction, a reliable and widely used method for the formation of aryl-amine bonds.

Introduction

This compound is a bifunctional molecule incorporating a morpholine moiety and an ethyl benzoate group. This structural arrangement makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The morpholine ring is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The ethyl ester provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Reaction Scheme

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a suitable 4-halobenzoate with morpholine. The electron-withdrawing nature of the ethyl ester group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide. In this protocol, we detail the reaction starting from ethyl 4-fluorobenzoate.

Figure 1: Reaction Scheme for the Synthesis of this compound

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Experimental Protocol

This protocol is adapted from a documented synthetic procedure.[1]

Materials and Equipment:

-

Ethyl 4-fluorobenzoate

-

Morpholine

-

Ethanol (50% aqueous solution)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Beakers

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl 4-fluorobenzoate and a molar excess of morpholine (approximately 3 to 3.5 equivalents).

-

Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (ethyl 4-fluorobenzoate) is completely consumed. This typically takes around 12 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture. This may cause the product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with water. Recrystallize the crude product from aqueous ethanol (50% v/v) to obtain pure this compound.[1]

-

Drying: Dry the purified solid under vacuum at 30°C to a constant weight.[1]

Data Presentation

The following table summarizes the quantitative data and characterization of the synthesized this compound.

| Parameter | Value | Reference |

| Yield | 89% | [1] |

| Melting Point | 82-83°C | [1] |

| Mass Spectrometry | MS (m/z): 235 (M+) | [1] |

| ¹H NMR (CDCl₃, δ) | 7.93 (d, 2H), 6.86 (dd, 2H), 4.33 (q, 2H), 3.85 (t, 4H), 3.28 (t, 4H), 1.37 (t, 3H) | [1] |

| ¹³C NMR (CDCl₃, δ) | 166.57, 154.14, 131.14, 120.70, 113.46, 66.60, 60.39, 47.75, 14.40 | [1] |

Alternative Synthetic Route

An alternative two-step synthesis can also be employed, which involves the initial synthesis of 4-morpholinobenzoic acid followed by its esterification.

Step 1: Synthesis of 4-Morpholinobenzoic Acid

This can be achieved by reacting ethyl 4-fluorobenzoate with morpholine, followed by in-situ alkaline hydrolysis of the resulting ester.[2]

Step 2: Fischer Esterification

The resulting 4-morpholinobenzoic acid can then be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product, this compound.

Logical Workflow of the Primary Synthetic Protocol

The following diagram illustrates the logical workflow for the primary synthesis protocol described in this document.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is straightforward and high-yielding, making it suitable for laboratory-scale preparation. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This versatile intermediate can be a valuable starting point for the development of novel compounds in medicinal chemistry and materials science.

References

Application Notes and Protocols: Ethyl 4-morpholinobenzoate as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-morpholinobenzoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of organic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a reactive ethyl ester and a pharmacologically significant morpholine moiety, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, focusing on the preparation of 4-(morpholin-4-yl)benzohydrazide, a precursor for various heterocyclic compounds.

Introduction

The morpholine ring is a privileged pharmacophore in drug discovery, known to enhance aqueous solubility, improve metabolic stability, and provide favorable interactions with biological targets.[1][2] When incorporated into an aromatic system, such as in this compound, it provides a versatile scaffold for the development of novel therapeutic agents. The ethyl ester functionality of this intermediate offers a convenient handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a range of functional groups including amides, esters, and hydrazides.

These derivatives are precursors to a wide array of heterocyclic systems with diverse biological activities, including antimicrobial and anticancer properties. The strategic importance of the 4-morpholinophenyl moiety is also highlighted by its presence in blockbuster drugs like Apixaban, an anticoagulant, where it plays a crucial role in the molecule's efficacy.[3][4]

Applications of this compound

This compound is primarily utilized as a building block for the synthesis of more complex molecules. The two main sites for chemical modification are the ethyl ester and the aromatic ring.

-

Modification of the Ethyl Ester Group: The most common transformation is the hydrolysis of the ester to 4-morpholinobenzoic acid. This carboxylic acid is a key intermediate that can be activated, typically by conversion to the acyl chloride, and subsequently reacted with various nucleophiles to form a diverse range of derivatives. A significant application is the synthesis of 4-(morpholin-4-yl)benzohydrazide, which serves as a synthon for the construction of various five- and six-membered heterocyclic rings.

-

Modification of the Aromatic Ring: The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the morpholine nitrogen. This allows for the introduction of various substituents onto the aromatic ring, further diversifying the range of accessible derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[5][6]

Experimental Protocols

This section provides detailed protocols for the multi-step synthesis of 4-(morpholin-4-yl)benzohydrazide from this compound.

Step 1: Hydrolysis of this compound to 4-morpholinobenzoic acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme: this compound → 4-morpholinobenzoic acid

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of 4-morpholinobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 4-morpholinobenzoyl chloride

This protocol details the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride.

Reaction Scheme: 4-morpholinobenzoic acid → 4-morpholinobenzoyl chloride

Materials:

-

4-morpholinobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (or another inert solvent)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-morpholinobenzoic acid (1.0 eq) in dry toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-morpholinobenzoyl chloride as a solid. This product is often used in the next step without further purification.

Step 3: Synthesis of 4-(morpholin-4-yl)benzohydrazide

This protocol describes the final step to obtain the target hydrazide.

Reaction Scheme: 4-morpholinobenzoyl chloride → 4-(morpholin-4-yl)benzohydrazide

Materials:

-

4-morpholinobenzoyl chloride

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

Procedure:

-

In a round-bottom flask, dissolve the crude 4-morpholinobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2.0 eq) in dichloromethane to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(morpholin-4-yl)benzohydrazide.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of 4-(morpholin-4-yl)benzohydrazide from this compound.

| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Melting Point (°C) |

| 1 | This compound | NaOH, HCl | EtOH/H₂O | Reflux | 2-4 | >90 | 275-277[7] |

| 2 | 4-morpholinobenzoic acid | SOCl₂, DMF (cat.) | Toluene | Reflux | 2-3 | >95 (crude) | N/A |

| 3 | 4-morpholinobenzoyl chloride | N₂H₄·H₂O | DCM | 0 to RT | 1-3 | 85-95 | 130[1] |

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of 4-(morpholin-4-yl)benzohydrazide from this compound.

The following diagram illustrates the logical relationship of this compound as a versatile intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of apixaban and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]

Analytical techniques for the quantification of Ethyl 4-morpholinobenzoate in biological samples

Application Note: Quantification of Ethyl 4-morpholinobenzoate in Biological Samples

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical research. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are intended as a starting point for researchers and require validation for specific applications.

Physicochemical Properties (Hypothetical)

To develop an effective analytical method, understanding the physicochemical properties of the analyte is essential. The following are estimated properties for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | ChemDraw |

| Molecular Weight | 235.28 g/mol | ChemDraw |

| pKa | ~4.5 (morpholine nitrogen) | Estimated |

| LogP | ~2.8 | Estimated |

| UV λmax | ~254 nm | Estimated based on similar aromatic esters |

I. Sample Preparation Protocols

Effective sample preparation is critical for removing interfering substances from the biological matrix and ensuring the accuracy and precision of the analytical method. Two common and effective methods are presented here: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

A. Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar and stable compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 15 seconds and inject into the analytical instrument.

B. Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Extraction solvent (e.g., Ethyl Acetate or a mixture of Hexane:Ethyl Acetate), HPLC grade

-

Internal Standard (IS) solution

-

pH adjustment solution (e.g., 0.1 M NaOH to make the sample basic)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution.

-

Add 50 µL of 0.1 M NaOH to adjust the pH to > 8.

-

Add 1 mL of the extraction solvent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 15 seconds and inject into the analytical instrument.

II. Analytical Methods and Validation Data

The following are proposed starting methods for the quantification of this compound. These methods and the accompanying validation data are hypothetical and should be fully validated in the user's laboratory.

A. HPLC-UV Method

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18, 4.6 x 150 mm, 5 µm

-